3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactionsCommon synthetic methodologies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been extensively studied for their biological activities.
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[1,5-a]pyridines: These compounds are used in various technological applications, including optoelectronics and pharmaceuticals.
Uniqueness
What sets 3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
Properties
IUPAC Name |
3-[2-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20(15-26-17-5-1-2-6-18(17)29-21(26)28)24-11-9-23(10-12-24)14-16-13-22-19-7-3-4-8-25(16)19/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKPVEMGJJKNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3N2C=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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